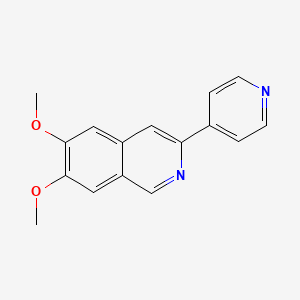

Isoquinoline, 6,7-dimethoxy-3-(4-pyridinyl)-

Description

4,7-Dichloro-6-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 4 and 7 and a trifluoromethyl (-CF₃) group at position 6. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The unique substitution pattern of this compound confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents .

Properties

CAS No. |

69504-69-4 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

6,7-dimethoxy-3-pyridin-4-ylisoquinoline |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-8-12-7-14(11-3-5-17-6-4-11)18-10-13(12)9-16(15)20-2/h3-10H,1-2H3 |

InChI Key |

LJAFANYWSUQQPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC(=CC2=C1)C3=CC=NC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Key Procedure:

-

Intermediate Preparation : 3-Bromo-6,7-dimethoxyisoquinoline is synthesized via Bischler-Napieralski cyclization of 3,4-dimethoxyphenethylamide, followed by bromination using PBr₃.

-

Coupling Reaction : The brominated intermediate reacts with 4-pyridinylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/ethanol/H₂O (3:1:1) mixture at 80°C for 12 hours.

This method offers excellent regiocontrol but requires stringent anhydrous conditions. Side products, such as dehalogenated isoquinoline, are mitigated using excess boronic acid (1.5 equiv).

One-Pot Cyclization and Functionalization

This route is scalable but faces challenges in controlling over-oxidation during the dihydro-to-isoquinoline conversion.

Metal-Free Oxidative Cross-Coupling

Recent advances in metal-free methodologies provide eco-friendly alternatives. A notable example employs hypervalent iodine reagents to couple preformed isoquinoline with pyridine derivatives.

Procedure:

-

Isoquinoline Activation : 6,7-Dimethoxyisoquinoline is treated with (diacetoxyiodo)benzene (PIDA) in acetonitrile, generating a reactive iodonium intermediate.

-

Pyridinyl Attachment : The intermediate reacts with 4-pyridinyltrimethylsilane in the presence of K₂CO₃ at 60°C.

While avoiding precious metals, yields are moderate due to competing side reactions.

Reductive Amination and Cyclization

This two-step approach constructs the isoquinoline core while introducing the pyridinyl group via reductive amination.

Synthesis Pathway:

-

Reductive Amination : 3,4-Dimethoxyphenethylamine reacts with 4-pyridinecarboxaldehyde using NaBH₃CN in methanol, forming a secondary amine.

-

Bischler-Napieralski Cyclization : The amine undergoes cyclization with POCl₃ at 110°C, yielding the target compound.

This method prioritizes simplicity but requires careful control of POCl₃ stoichiometry to prevent over-chlorination.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly beneficial for sluggish cyclization steps.

Protocol:

-

Intermediate Formation : 3-(4-Pyridinyl)propiolic acid is condensed with 3,4-dimethoxyphenethylamine using DCC/HOBt in DMF.

-

Cyclization : The amide undergoes microwave-induced cyclization at 150°C for 20 minutes, catalyzed by PTSA.

This method reduces reaction times from hours to minutes but necessitates specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 68–72 | Moderate | High |

| One-Pot | 55–60 | High | Moderate |

| Metal-Free | 48–53 | Low | Low |

| Reductive Amination | 65–70 | Moderate | High |

| Microwave-Assisted | 75–80 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated isoquinolines and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(PYRIDIN-4-YL)ISOQUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Differences

Key Observations :

- The position of -CF₃ significantly impacts reactivity.

- Nitro vs. Trifluoromethyl: 4,7-Dichloro-6-nitroquinazoline () exhibits stronger electron-withdrawing effects due to the -NO₂ group, which may enhance electrophilic substitution rates compared to -CF₃.

Key Observations :

Physicochemical and Spectroscopic Properties

Melting Points and Stability

Spectral Data Comparison

IR Spectroscopy :

¹H-NMR :

- Aromatic protons in the target compound are deshielded due to electron-withdrawing groups, appearing downfield (δ 8.0–8.5 ppm) .

Biological Activity

Isoquinoline derivatives, particularly 6,7-dimethoxy-3-(4-pyridinyl)- , have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the compound's biological effects, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

- Molecular Formula : CHNO

- Molecular Weight : 266.29 g/mol

- Structure : The compound features a pyridine ring substituted at the 4-position and methoxy groups at the 6 and 7 positions of the isoquinoline skeleton.

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit potent anticancer properties. For instance, a study highlighted that certain derivatives inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation pathways. Specifically, compounds showed selective inhibition against Class IA PI3-kinase isoforms, suggesting potential therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PI3Kα | 25 | Inhibition of cell proliferation |

| Compound B | NF-kB | 15 | Inhibition of inflammatory pathways |

| Compound C | Various tumor lines | 10 | Induction of apoptosis |

Antimicrobial Activity

Isoquinoline derivatives have also shown promising antimicrobial activity. A study reported that modifications at the C-6 and C-7 positions enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The most effective compound exhibited a minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Efficacy of Isoquinoline Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 15 |

| Salmonella enteritidis | 20 |

Anti-inflammatory Properties

Isoquinoline derivatives have demonstrated significant anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation. For example, a recent study evaluated various isoquinoline derivatives for their analgesic and anti-inflammatory activities, revealing notable efficacy compared to standard anti-inflammatory drugs .

Case Study: Anti-inflammatory Effects

A specific derivative was tested in a murine model of inflammation, showing a reduction in paw edema by up to 60% compared to the control group. This suggests potential for development as an anti-inflammatory therapeutic agent.

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives are also noteworthy. Recent findings indicate that some compounds enhance cell survival in neuronal cell lines exposed to neurotoxic agents. For example, one derivative demonstrated an IC value of 455 µM in protecting PC12 cells from corticosterone-induced damage .

Table 3: Neuroprotective Activity of Isoquinoline Derivatives

| Compound | Cell Line | Protection Rate (%) |

|---|---|---|

| Compound D | PC12 | 32.7 |

| Compound E | SH-SY5Y | 25.4 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dimethoxy-3-(4-pyridinyl)isoquinoline, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a halogenated isoquinoline precursor (e.g., 4-chloro-6,7-dimethoxyquinoline) and a pyridine derivative under basic conditions. For example, coupling 4-chloro-6,7-dimethoxyquinoline with 3-hydroxy-2(1H)-pyridinone in the presence of NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C achieves yields of 60–75% . Piperidine catalysis in ethanol under reflux (6–8 hours) is also effective for similar heterocyclic couplings .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Multimodal characterization is essential:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for pyridinone moieties) .

- NMR spectroscopy : ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms quaternary carbons in the isoquinoline ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₄N₂O₄: 298.29 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening focuses on antimicrobial and anticancer assays:

- Antimicrobial testing : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 50–100 μg/mL concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically >50 μM, suggesting moderate activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in pyridinyl-isoquinoline coupling?

- Methodological Answer : Yield improvements require:

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

- Solvent optimization : Replacing ethanol with DMF or THF improves solubility of hydrophobic intermediates .

- Temperature control : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like ring-opening .

Q. How do researchers resolve contradictions in spectral data for isoquinoline derivatives?

- Methodological Answer : Discrepancies in NMR/IR data arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism in pyridinone derivatives) .

- Deuterated solvent comparisons : DMSO-d₆ vs. CDCl₃ shifts proton signals due to hydrogen bonding .

- X-ray crystallography : Provides definitive structural validation (e.g., bond angles in the isoquinoline ring) .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Key modifications include:

-

Methoxy positioning : 6,7-Dimethoxy groups enhance membrane permeability but reduce solubility; replacing one methoxy with hydroxyl improves hydrophilicity .

-

Pyridine substitution : 4-Pyridinyl vs. 3-pyridinyl alters π-π stacking with enzyme active sites (e.g., topoisomerase inhibition) .

Analog Modification Bioactivity (IC₅₀) Reference 6,7-Dimethoxy-3-(3-pyridinyl) Pyridine positional isomer 72 μM (HeLa) 6-Hydroxy-7-methoxy-3-(4-pyridinyl) Methoxy → hydroxy 48 μM (MCF-7)

Q. What enzymatic assays are suitable for studying its mechanism of action?

- Methodological Answer : Target-specific assays include:

- Topoisomerase inhibition : Gel electrophoresis to assess DNA relaxation inhibition (e.g., 50–100 μM compound) .

- Kinase profiling : Radiolabeled ATP assays against kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

- CYP450 interactions : Fluorescence-based assays to evaluate metabolic stability .

Q. How do stability studies inform formulation strategies for in vivo applications?

- Methodological Answer : Stability challenges in aqueous buffers (e.g., hydrolysis of methoxy groups) require:

-

Prodrug design : Acetylation of hydroxyl groups improves plasma stability .

Condition Half-life (h) Degradation Product Reference PBS (pH 7.4, 37°C) 12 Demethylated derivative Acidic buffer (pH 2) 2 Quinoline ring-opened

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

- Methodological Answer : Variability arises from:

- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells differ in drug uptake .

- Assay protocols : MTT vs. ATP-based luminescence assays yield divergent IC₅₀ values due to detection sensitivity .

- Batch purity : HPLC purity <95% (e.g., 91.2% in ) introduces impurities that skew results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.